3-[(2-Methylbenzyl)oxy]benzoic acid is an organic compound characterized by its unique molecular structure and various applications in scientific research and industry. With the molecular formula CHO and a molecular weight of approximately 242.28 g/mol, this compound is notable for its potential as an intermediate in organic synthesis and its role in biochemical assays and enzyme studies .
This compound can be synthesized through various chemical methods, primarily involving the reaction of 3-hydroxybenzoic acid with 2-methylbenzyl chloride in the presence of a base. It can also be sourced from chemical suppliers specializing in laboratory-grade chemicals, such as Sigma-Aldrich and VWR .
3-[(2-Methylbenzyl)oxy]benzoic acid falls under the category of aromatic carboxylic acids. Its structure includes a benzoic acid moiety with a methylene-linked 2-methylbenzyl ether, classifying it as an aromatic ether derivative.
The synthesis of 3-[(2-Methylbenzyl)oxy]benzoic acid typically involves a nucleophilic substitution reaction. The primary synthetic route is as follows:
The reaction conditions are optimized for yield and purity, often employing continuous flow reactors in industrial settings to enhance efficiency and safety .
The molecular structure of 3-[(2-Methylbenzyl)oxy]benzoic acid features:
3-[(2-Methylbenzyl)oxy]benzoic acid undergoes several chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 3-[(2-Methylbenzyl)oxy]benzoic acid primarily involves its role as a substrate in enzyme-catalyzed reactions. The compound can interact with various enzymes, facilitating biochemical processes such as oxidation-reduction reactions or serving as a probe for studying enzyme kinetics .
Relevant safety data indicates that it may cause irritation upon contact with skin or eyes .
3-[(2-Methylbenzyl)oxy]benzoic acid finds applications across various fields:
The compound 3-[(2-Methylbenzyl)oxy]benzoic acid is systematically named following IUPAC conventions as 3-((2-methylbenzyl)oxy)benzoic acid. This nomenclature specifies:
Isomeric Differentiation:This compound exhibits positional isomerism based on methyl group placement on the benzyl ring and ether linkage position on the benzoic acid ring. Key isomers include:
Table 1: Key Identifiers of 3-[(2-Methylbenzyl)oxy]benzoic Acid
| Identifier | Value |
|---|---|
| CAS Registry Number | 926228-86-6 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 3-((2-methylbenzyl)oxy)benzoic acid |
| SMILES | CC1=CC=CC=C1COC2=CC(=CC=C2)C(=O)O |
| InChI Key | IGCPGAMWSFORNG-UHFFFAOYSA-N |
The spatial orientation of the methyl and ether groups critically influences molecular properties:
Table 2: Impact of Substituent Position on Properties
| Isomer | Methyl Position | Ether Position | Key Property |
|---|---|---|---|
| 3-[(2-Methylbenzyl)oxy]benzoic acid | Benzyl: ortho | Benzoate: meta | Steric hindrance; lower melting point |
| 2-[(3-Methylbenzyl)oxy]benzoic acid | Benzyl: meta | Benzoate: ortho | Planar conformation; higher reactivity |
| 4-[(3-Methylbenzyl)oxy]benzoic acid | Benzyl: meta | Benzoate: para | Enhanced symmetry; optimal crystallinity |
Structurally similar derivatives exhibit varied chemical behaviors due to electronic and steric modulations:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1